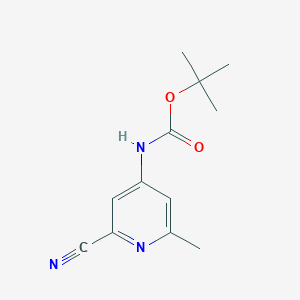
tert-butyl N-(2-cyano-6-methylpyridin-4-yl)carbamate
Cat. No. B8737988
M. Wt: 233.27 g/mol
InChI Key: IGHJXFNVMDSUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552022B2
Procedure details


tert-butyl (2-chloro-6-methylpyridin-4-yl)carbamate (220 mg, 0.91 mmol) from Step 2 of this example, palladium (II) trifluoroacetate (13 mg, 0.039 mmol), zinc dust (11.3 mg, 0.17 mmol), me-2-(di-t-butylphosphino)-1H-binaphthyl (32 mg, 0.08 mmol), zinc cyanide (59.6 mg, 0.51 mmol) was added dimethylacetamide (4.8 mL) in a flask (flame-dried) and evacuated and back-filled with N2 (3×). The reaction was heated to 95° C. for 30 min, cooled to room temperature. Water (50 mL) was added, extracted with ethyl acetate (50 mL), second wash with brine (50 mL). The organic phase was dried by magnesium sulfate and filtered through silica gel pad (1 inch deep), concentrated and purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge eluting with 18% ethyl acetate/hexanes to give the title compounds as a white solid.
Quantity
220 mg
Type
reactant
Reaction Step One

Name
2-(di-t-butylphosphino)-1H-binaphthyl
Quantity
32 mg
Type
reactant
Reaction Step Two




Name
zinc cyanide
Quantity
59.6 mg
Type
catalyst
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:4]([CH3:16])[N:3]=1.C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.C[C:47]([N:49](C)C)=O>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.[Zn].[C-]#N.[Zn+2].[C-]#N>[C:47]([C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:5]=[C:4]([CH3:16])[N:3]=1)#[N:49] |f:3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)NC(OC(C)(C)C)=O)C
|
Step Two
|
Name
|
2-(di-t-butylphosphino)-1H-binaphthyl
|
|
Quantity
|
32 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
11.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Six
|
Name
|
zinc cyanide
|
|
Quantity
|
59.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(flame-dried)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
back-filled with N2 (3×)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (50 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
second wash with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried by magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel pad (1 inch deep)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography through a 40 gram RediSep Rf™ silica gel cartridge
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 18% ethyl acetate/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=NC(=CC(=C1)NC(OC(C)(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
